methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride
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Overview
Description
Methyl 2-{2,5-diazabicyclo[222]octan-2-yl}acetate dihydrochloride is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core, 2,5-diazabicyclo[2.2.2]octane, is synthesized through a cyclization reaction involving ethylenediamine and formaldehyde under basic conditions.
Esterification: The bicyclic core is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the ester derivative.
Hydrochloride Formation: The final step involves the conversion of the ester derivative to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry: This compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industrial Applications: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride exerts its effects is primarily through its interaction with nucleophiles and electrophiles. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved include enzyme inhibition and receptor binding, which are areas of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A commonly used catalyst in organic synthesis.
Triethylenediamine: Another bicyclic amine with similar catalytic properties.
Uniqueness
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is unique due to its ester functional group, which allows for additional reactivity and derivatization compared to other similar bicyclic amines. This makes it particularly valuable in synthetic applications where further functionalization is required.
Properties
CAS No. |
2639439-56-6 |
---|---|
Molecular Formula |
C9H18Cl2N2O2 |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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